molecular formula C11H13NO2 B8290504 (4E)-N-Methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-imine

(4E)-N-Methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-imine

Cat. No. B8290504
M. Wt: 191.23 g/mol
InChI Key: PQXMCJHBSNVRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-N-Methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-imine is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4E)-N-Methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-imine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4E)-N-Methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-imine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4E)-N-Methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-imine

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-methoxy-6-methyl-2,3-dihydrochromen-4-imine

InChI

InChI=1S/C11H13NO2/c1-8-3-4-11-9(7-8)10(12-13-2)5-6-14-11/h3-4,7H,5-6H2,1-2H3

InChI Key

PQXMCJHBSNVRDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCCC2=NOC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared following the procedure as described in Example 1B, substituting 6-methyl-chroman-4-one for the product of Example 1B. MS (DCI) m/e 192 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

6-Methylchroman-4-one (Aldrich, 3.24 g, 20 mmol) was dissolved in pyridine (15 mL). Methoxylamine hydrochloride (1.84 g, 22 mmol) was added and the mixture stirred for 16 hours at ambient temperature. The pyridine was removed under reduced pressure, and the residue was added to water and diethyl ether. The aqueous layer was extracted with diethyl ether, and the combined organic layers washed with 1N sodium hydroxide and 1N hydrochloric acid and then dried with magnesium sulfate and filtered. The solvent was removed under reduced pressure to afford the title compound. 1H NMR (300 MHz, CDCl3) δ ppm 2.28 (s, 3H), 2.88 (t, J=6.27 Hz, 2H), 3.98 (s, 3H), 4.17 (t, J=6.27 Hz, 2H), 6.78 (d, J=8.48 Hz, 1H), 7.05 (dd, J=8.48, 2.03 Hz, 1H), 7.70 (d, J=2.03 Hz, 1H). MS (DCI) m/z 192.02 (M+H)+.
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.